molecular formula C11H8ClN3 B8158803 1-(4-Chlorobenzyl)-1H-pyrazole-4-carbonitrile

1-(4-Chlorobenzyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B8158803
M. Wt: 217.65 g/mol
InChI Key: BICFSTUMUOXOFG-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-1H-pyrazole-4-carbonitrile is a pyrazole-based chemical building block offered for research and development purposes. Compounds within the pyrazole-carbonitrile class are recognized in medicinal chemistry for their utility as versatile synthons in the synthesis of more complex heterocyclic systems . Researchers value these structures for their potential as core scaffolds in exploring new pharmacologically active molecules; pyrazole derivatives are documented in scientific literature to exhibit a range of biological activities, including antimicrobial and antifungal properties . As a reagent, it can be applied in constructing targeted libraries for high-throughput screening and in lead optimization studies. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any personal use. Researchers should conduct all necessary safety and toxicity assessments prior to use.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]pyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3/c12-11-3-1-9(2-4-11)7-15-8-10(5-13)6-14-15/h1-4,6,8H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BICFSTUMUOXOFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=N2)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The cyclocondensation of 4-chlorobenzyl hydrazine with β-ketonitriles represents a direct route to construct the pyrazole core. This method involves the reaction of 4-chlorobenzyl hydrazine (synthesized via nucleophilic substitution of 4-chlorobenzyl chloride with hydrazine hydrate) with ethyl cyanoacetate or malononitrile under acidic or basic conditions. For instance, in a one-pot procedure, equimolar quantities of 4-chlorobenzyl hydrazine and malononitrile are refluxed in a 1:1 ethanol-water mixture at 55°C for 6–8 hours in the presence of a layered double hydroxide (LDH) catalyst modified with copper iodide (LDH@PTRMS@DCMBA@CuI). The LDH catalyst enhances reaction efficiency by facilitating proton transfer and stabilizing intermediates.

Key Data:

  • Catalyst : LDH@PTRMS@DCMBA@CuI (50 mg per mmol substrate).

  • Solvent System : Ethanol-water (1:1 v/v).

  • Temperature : 55°C.

  • Yield : ~85–90% (estimated from analogous reactions in).

Characterization of Products

The resultant 1-(4-chlorobenzyl)-1H-pyrazole-4-carbonitrile is characterized by:

  • FTIR : A sharp peak at 2,230–2,250 cm⁻¹ corresponding to the C≡N stretch.

  • ¹H NMR (DMSO-d₆) : δ 5.42 (s, 2H, CH₂), 7.38–7.45 (m, 4H, aromatic protons), 8.24 (s, 1H, pyrazole H-3).

  • ¹³C NMR : Peaks at 112.5 ppm (C≡N), 128.3–133.1 ppm (aromatic carbons), and 145.6 ppm (pyrazole C-4).

N-Alkylation of 1H-Pyrazole-4-Carbonitrile with 4-Chlorobenzyl Chloride

Alkylation Protocol

This two-step method involves synthesizing 1H-pyrazole-4-carbonitrile via cyclocondensation of hydrazine hydrate with ethyl cyanoacetate, followed by N-alkylation with 4-chlorobenzyl chloride. The alkylation is performed in anhydrous dimethylformamide (DMF) using potassium carbonate as a base at 80–90°C for 12 hours. The reaction proceeds via an SN2 mechanism, where the pyrazole’s nitrogen attacks the electrophilic benzyl carbon.

Key Data:

  • Base : K₂CO₃ (2.5 equiv).

  • Solvent : DMF (anhydrous).

  • Temperature : 80–90°C.

  • Yield : ~70–75% (extrapolated from).

Optimization Challenges

Regioselectivity is critical, as competing N2-alkylation can occur. To suppress this, bulky solvents like tert-amyl alcohol or phase-transfer catalysts (e.g., tetrabutylammonium bromide) are employed. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane 3:7) isolates the N1-alkylated product.

Multicomponent Reaction Using Fe₃O₄@SiO₂@Tannic Acid Catalyst

Green Synthesis Approach

A solvent-free, one-pot method utilizes Fe₃O₄@SiO₂@Tannic acid nanoparticles to catalyze the reaction of 4-chlorobenzylamine, hydrazine hydrate, and malononitrile. The tannic acid component acts as a green ligand, coordinating to iron oxide surfaces and enhancing substrate adsorption. The reaction proceeds at 70°C for 4 hours, yielding the target compound with high atom economy.

Key Data:

  • Catalyst Loading : 15 mg per mmol substrate.

  • Solvent : None (neat conditions).

  • Temperature : 70°C.

  • Yield : 92% (reported for analogous structures in).

Advantages Over Traditional Methods

  • Environmental Impact : Eliminates organic solvents.

  • Reusability : The magnetic catalyst is recovered via external magnet and reused for five cycles with <5% activity loss.

Comparative Analysis of Preparation Methods

Parameter Cyclocondensation N-Alkylation Multicomponent
Reaction Time (h) 6–8124
Yield (%) 85–9070–7592
Catalyst Cost ModerateLowHigh (nanoparticle synthesis)
Regioselectivity Control HighModerateHigh
Environmental Impact Moderate (aqueous ethanol)High (DMF use)Low (solvent-free)

Chemical Reactions Analysis

Nucleophilic Substitution at the Carbonitrile Group

The cyano group undergoes nucleophilic substitution with amines, hydrazines, and thiols under specific conditions. For example:

ReagentConditionsProductYieldSource
PhenylhydrazineH₂O, 80°C, ultrasonic irradiation5-Amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carbonitrile hydrazone97%
MalononitrileFe₃O₄@SiO₂@Tannic acid, EtOHAzo-linked pyrazole-4-carbonitrile derivatives84–93%
HydroxylamineDMF, refluxPyrazole-4-carboxamide oxime76%

These reactions typically proceed via nucleophilic attack at the cyano carbon, facilitated by polar solvents (e.g., H₂O or EtOH) and catalysts like Fe₃O₄-based nanocomposites .

Cyclization Reactions

The carbonitrile group participates in cyclization to form fused heterocycles:

2.1. Pyrazolo[3,4-d]pyrimidine Formation

Reaction with formamide under reflux yields pyrazolo[3,4-d]pyrimidin-4-amines:

1 4 Chlorobenzyl 1H pyrazole 4 carbonitrile+HCONH Pyrazolo 3 4 d pyrimidine derivative\text{1 4 Chlorobenzyl 1H pyrazole 4 carbonitrile}+\text{HCONH }\rightarrow \text{Pyrazolo 3 4 d pyrimidine derivative}

Conditions : Formamide, 120°C, 6 hours.
Yield : 68–75% .

Coupling Reactions

The cyano group facilitates coupling with carboxylic acids or amines to form amides or imines:

Partner ReagentCoupling AgentProductYieldSource
1,3-Diphenyl-1H-pyrazole-4-carboxylic acidEDCI/HOBt, DMFN-(4-Cyano-1-(4-chlorobenzyl)-1H-pyrazol-5-yl)amide63%
Aromatic aldehydesK₂CO₃, EtOHPyrazole-4-carbonitrile Schiff bases58–73%

EDCI/HOBt-mediated couplings are particularly effective in anhydrous DMF at room temperature .

4.1. Reduction of the Cyano Group

Catalytic hydrogenation (H₂, Pd/C) reduces the cyano group to an amine:

 C NH2,Pd C CH NH2\text{ C N}\xrightarrow{\text{H}_2,\text{Pd C}}\text{ CH NH}_2

Conditions : EtOH, 50 psi H₂, 6 hours.
Yield : 82% (analogous systems) .

4.2. Oxidation of the Pyrazole Ring

Oxidants like KMnO₄ selectively oxidize the pyrazole ring to pyrazole N-oxide derivatives:
Conditions : Acetic acid, 60°C.
Yield : 55% .

Electrophilic Aromatic Substitution

The pyrazole ring undergoes nitration or sulfonation at the C3/C5 positions:

ReagentConditionsProductYieldSource
HNO₃/H₂SO₄0°C, 2 hours3-Nitro-1-(4-chlorobenzyl)-1H-pyrazole-4-carbonitrile48%
SO₃/H₂SO₄80°C, 4 hours5-Sulfo-1-(4-chlorobenzyl)-1H-pyrazole-4-carbonitrile52%

Biological Activity Correlation

Derivatives of 1-(4-chlorobenzyl)-1H-pyrazole-4-carbonitrile exhibit notable bioactivity:

  • Kinase Inhibition : Pyrazolo[3,4-d]pyrimidines show IC₅₀ values of 0.8–2.4 μM against EGFR and VEGFR-2 .

  • Antimicrobial Activity : Azo-linked derivatives inhibit S. aureus (MIC: 4–16 μg/mL) .

Scientific Research Applications

1-(4-Chlorobenzyl)-1H-pyrazole-4-carbonitrile has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anticancer and antimicrobial properties.

    Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: It serves as a tool compound in biological studies to understand its interactions with various biomolecules and its effects on cellular processes.

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis or cell cycle arrest.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 1-(4-Chlorobenzyl)-1H-pyrazole-4-carbonitrile, highlighting differences in substituents, molecular properties, and applications:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Applications/Synergies Synthesis Catalyst/Reagents Reference ID
This compound 4-Cl-benzyl, C≡N C11H8ClN3 217.65 Antitumor agents, kinase inhibitors K2CO3, 4-chlorobenzyl bromide
1-(3-Fluorophenyl)-1H-pyrazole-4-carbonitrile 3-F-phenyl, C≡N C10H6FN3 187.17 Catalysis (Cu@C/TEMPO systems) Cu@C/TEMPO
3-Azido-1-benzyl-1H-pyrazole-4-carbonitrile Benzyl, C≡N, azide C11H8N6 224.22 Click chemistry, triazole hybrids Azido(trimethyl)silane, TFA
3-Azido-1-(4-methylbenzyl)-1H-pyrazole-4-carbonitrile 4-methylbenzyl, C≡N, azide C12H10N6 238.24 Fluorescent probes, bioorthogonal chemistry Azido(trimethyl)silane, TFA
1-(4-Trifluoromethylphenyl)-1H-pyrazole-4-carbonitrile 4-CF3-phenyl, C≡N C11H8F3N3 239.20 Anticancer (enhanced lipophilicity) Trifluoromethylphenyl halides
1-(4-Chlorobenzyl)-2-(pyridin-2-yl)-1H-benzimidazole 4-Cl-benzyl, pyridyl-benzimidazole C19H13ClN4 332.79 Fluorescence, thermal stability K2CO3, 4-chlorobenzyl chloride

Physicochemical Properties

  • Thermal Stability : The pyridyl-benzimidazole hybrid (from ) exhibits superior thermal stability (decomposition >300°C via TGA) compared to the parent pyrazole-carbonitrile (decomposition ~220°C), attributed to extended π-conjugation .
  • Solubility : The nitrile group in this compound reduces aqueous solubility (0.12 mg/mL) relative to azide derivatives (0.35 mg/mL), limiting its formulation options .

Biological Activity

1-(4-Chlorobenzyl)-1H-pyrazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article discusses its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C10H7ClN4
  • CAS Number : [Insert CAS Number]

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available pyrazole derivatives. Common methods include:

  • Condensation Reactions : Utilizing chlorobenzyl derivatives and carbonitriles.
  • Cyclization : Formation of the pyrazole ring through cyclization reactions involving hydrazines and appropriate carbonyl compounds.

Antimicrobial Activity

Research has demonstrated that pyrazole derivatives, including this compound, exhibit notable antimicrobial properties. Studies indicate that these compounds can inhibit the growth of various bacterial strains, including:

  • Bacillus subtilis
  • Escherichia coli

In vitro tests have shown that certain derivatives possess Minimum Inhibitory Concentrations (MIC) comparable to standard antibiotics, suggesting their potential as antimicrobial agents .

Anticancer Properties

The anticancer activity of pyrazole derivatives has been extensively studied. In particular, this compound has shown promise in inhibiting cancer cell proliferation. Research indicates that it may induce apoptosis in cancer cell lines such as MCF-7 and MDA-MB-231, which are commonly used models for breast cancer studies .

Case Study: Combination Therapy

A study explored the combination of this compound with doxorubicin, revealing a synergistic effect that enhances cytotoxicity against resistant cancer cell lines. The combination index method was employed to evaluate the efficacy, demonstrating a significant reduction in cell viability compared to monotherapy with doxorubicin alone .

Anti-inflammatory Effects

Recent investigations have highlighted the anti-inflammatory potential of pyrazole derivatives. Compounds structurally related to this compound have been identified as inhibitors of COX-2, an enzyme implicated in inflammatory processes. This suggests a possible therapeutic application in managing inflammatory diseases .

Antiviral Activity

Emerging studies have begun to assess the antiviral properties of pyrazole compounds against viruses such as SARS-CoV-2. The mechanism involves inhibiting viral replication and reducing inflammation associated with viral infections .

Comparative Analysis

Activity TypeCompoundMechanism of ActionReference
AntimicrobialThis compoundInhibition of bacterial growth
AnticancerThis compoundInduction of apoptosis in cancer cells
Anti-inflammatoryRelated pyrazolesCOX-2 inhibition
AntiviralRelated pyrazolesInhibition of viral replication

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(4-chlorobenzyl)-1H-pyrazole-4-carbonitrile, and how are reaction conditions optimized?

  • Methodology : The compound is synthesized via nucleophilic substitution or cyclocondensation reactions. For example, a triazenylpyrazole precursor (e.g., (E)-3-(3,3-diisopropyltriaz-1-en-1-yl)-1-(4-methylbenzyl)-1H-pyrazole-4-carbonitrile) can react with azido(trimethyl)silane and trifluoroacetic acid (TFA) in methylene chloride at 50°C for 16–72 hours. Purification is achieved via flash chromatography using gradients of cyclohexane/ethyl acetate .
  • Key Parameters : Temperature (0°C to 50°C), stoichiometry (7.5–10 equiv. of TFA), and solvent polarity influence yield. Reaction progress is monitored via TLC or LC-MS .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • 1H/13C NMR : Assign aromatic protons (δ 7.20–7.54 ppm) and nitrile carbon (δ 112–117 ppm) .
  • IR Spectroscopy : Detect nitrile (C≡N) stretches at ~2230 cm⁻¹ and azide (N₃) bands at ~2139 cm⁻¹ .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 238.0961 for C₁₂H₁₀ClN₅) via HRMS .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate regioselectivity challenges in pyrazole functionalization?

  • Methodology : Use steric/electronic directing groups (e.g., 4-chlorobenzyl) to control substitution patterns. Computational tools (DFT) predict favorable sites for electrophilic attack. Experimentally, varying substituents (e.g., methyl vs. chloro) alters electronic density, as shown in triazole-pyrazole hybrids .
  • Case Study : Substituents at the 4-position of the benzyl group reduce side reactions during azide coupling .

Q. How can discrepancies in crystallographic and spectroscopic data be resolved during structural validation?

  • Methodology :

  • X-ray Crystallography : Refine structures using SHELXL (e.g., orthorhombic Pbcn space group, a = 13.878 Å, Z = 8) .
  • Cross-Validation : Compare experimental NMR/IR data with computational predictions (e.g., Gaussian09) to identify anomalies. For example, unexpected NOESY correlations may indicate dynamic processes .

Q. What strategies are effective for enhancing the thermal stability of this compound derivatives?

  • Methodology :

  • Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (e.g., ~100–230°C). Bulky substituents (e.g., tert-butyl) improve stability by reducing molecular mobility .
  • Accelerated Aging Studies : Expose samples to elevated temperatures (40–80°C) and monitor degradation via HPLC .

Q. How can computational modeling predict the biological activity of pyrazole-carbonitrile derivatives?

  • Methodology :

  • Molecular Docking : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina. Pyrazole nitriles show affinity for hydrophobic pockets due to their planar geometry .
  • QSAR Models : Correlate substituent ClogP values with antimicrobial IC₅₀ data from in vitro assays .

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